1,4-Dioxepan-6-ylmethanol
Overview
Description
1,4-Dioxepan-6-ylmethanol is an organic compound with the molecular formula C6H12O3. It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepan-6-ylmethanol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with diols under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the dioxepane ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halides, amines, thiols.
Scientific Research Applications
1,4-Dioxepan-6-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxepan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate cellular processes and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A six-membered ring compound with two oxygen atoms.
1,3-Dioxepane: A seven-membered ring compound with two oxygen atoms, but with a different ring structure.
1,4-Dioxepane: A seven-membered ring compound with two oxygen atoms, similar to 1,4-Dioxepan-6-ylmethanol but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
1,4-dioxepan-6-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-6-4-8-1-2-9-5-6/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNYJSTLHYBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313164 | |
Record name | 1,4-Dioxepane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-47-1 | |
Record name | 1,4-Dioxepane-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010836-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxepane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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